molecular formula C10H8BrN3 B183150 4-(4-Bromophenyl)pyrimidin-2-amine CAS No. 392326-81-7

4-(4-Bromophenyl)pyrimidin-2-amine

Cat. No.: B183150
CAS No.: 392326-81-7
M. Wt: 250.09 g/mol
InChI Key: ULMOYCJVOJTPCJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrimidin-2-amine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group at the 4-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Scientific Research Applications

4-(4-Bromophenyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)pyrimidin-2-amine typically involves the reaction of 4-bromobenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of amine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a thiazole ring instead of a pyrimidine ring.

    4-(4-Bromophenyl)-1H-imidazol-2-amine: Contains an imidazole ring.

    4-(4-Bromophenyl)-pyridine-2-amine: Contains a pyridine ring.

Uniqueness

4-(4-Bromophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an amine group on the pyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-bromophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOYCJVOJTPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404632
Record name 4-(4-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392326-81-7
Record name 4-(4-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Bromophenyl)pyrimidin-2-amine was prepared by the reaction of 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal followed by cyclisation with guanidine hydrochloride in presence of suitable base such as potassium carbonate in refluxing dimethylene glycol monoethyl ether. 1H NMR (300 MHz, DMSO-d6) 6 6.69 (br s, 2H), 7.11 (d, J =5.1 Hz, 1H), 7.67 (d, J =8.4 Hz, 2H), 7.99 (d, J =8.1 Hz, 2H), 8.29 (d, J =4.8, 1H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these compounds exert their anticancer effects?

A1: While the exact mechanism is not fully detailed in the provided research [], the study highlights that compounds like 2y and 4y exhibit strong antiproliferative activity against human colorectal carcinoma cells. Molecular docking studies suggest these compounds interact with the ATP binding pocket of CDK-8, a protein kinase involved in cell cycle regulation. [] This interaction likely inhibits CDK-8 activity, leading to cell cycle arrest and ultimately, cancer cell death.

Q2: What is known about the structure-activity relationship (SAR) of these compounds?

A2: The research indicates that modifications to the 6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) scaffold influence both the antimicrobial and anticancer activity. [] While the exact structural modifications leading to compounds 2y and 4y are not specified in the abstract, their enhanced potency suggests that specific substitutions on the core structure are crucial for improving interactions with biological targets like CDK-8. Further research exploring these structure-activity relationships is needed.

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